Synthalin A

概要

説明

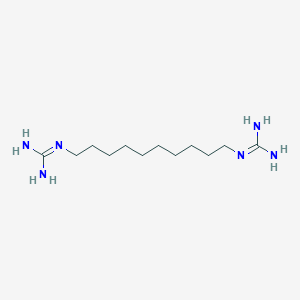

シンタリンは、IUPAC推奨名であるN,N′′′-(デカン-1,10-ジイル)ジグアニジンとして知られており、歴史的に経口糖尿病薬として使用されてきた化合物です。 1926年に発見され、ベルリンのシェリングAG社が、経口摂取可能なインスリン様作用を持つ合成薬としてヨーロッパで販売していました。 肝臓と腎臓への毒性のために、1940年代初頭に市場から撤退しました .

作用機序

シンタリンは、主に膵臓のα細胞を標的にすることで作用を発揮し、これらの細胞の枯渇とグルカゴン分泌の減少をもたらします。 これにより、血糖値が低下します。 この化合物の作用機序には、α細胞を損傷させながらβ細胞を温存することで、非糖尿病状態と糖尿病状態の両方でグルカゴン分泌を減らすことによる血糖値の低下が考えられます .

類似の化合物との比較

シンタリンは、以下のものなどの他の類似の化合物と比較することができます。

スペルミン: 細胞代謝に関与するポリアミン。

アルギニルグリシルアスパラギン酸: さまざまな生物学的機能を持つペプチド。

ジブチルヘキサメチレンジアミン: シンタリンと構造的に類似した化合物。

シンタリンの独自性は、その特殊な構造と、経口糖尿病薬としての歴史的用途にあります。 他の化合物とは異なり、シンタリンは、経口投与可能なインスリンの効果を模倣するために特別に設計されました .

準備方法

合成経路と反応条件

シンタリンは、両端にグアニジン基を持つポリメチレン鎖を作成することで合成されます。 合成には、デカメチレンジアミンとグアニジンを反応させてジグアニジン誘導体を生成することが含まれます。 反応条件には通常、溶媒の使用と、目的の生成物の形成を確実にするための制御された温度が含まれます .

工業生産方法

シンタリンの工業生産には、上記と同様の方法を使用した大規模合成が伴いますが、毒性のある副生成物の除去を確実にするために、より厳格な管理と精製工程が求められました。 生産は、合成に必要な化学物質と反応条件を取り扱うことができる専用の施設で行われていたでしょう .

化学反応の分析

反応の種類

シンタリンは、以下を含むいくつかの種類の化学反応を起こします。

酸化: シンタリンは酸化されて、さまざまな酸化生成物を生成することができます。

還元: この化合物は、特定の条件下で還元されて、還元された形態を生成することができます。

置換: シンタリンは、置換反応を起こすことができ、その官能基の1つ以上が他の基に置き換えられます。

一般的な試薬と条件

酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用することができます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。

置換: ハロゲンやアルキル化剤など、目的の置換に応じてさまざまな試薬を使用します。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用された特定の条件と試薬によって異なります。 たとえば、酸化によって酸化誘導体が生成される場合があり、還元によってシンタリンの還元形が生成される可能性があります .

科学研究の応用

シンタリンは、特に化学、生物学、医学の分野で多くの研究の対象となってきました。 いくつかの用途には、以下が含まれます。

科学的研究の応用

Synthalin has been the subject of much research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Chemistry: Synthalin has been studied for its unique chemical properties and potential as a precursor for other compounds.

Biology: Research has focused on its effects on biological systems, particularly its hypoglycemic effects.

Medicine: Synthalin was initially used as an anti-diabetic drug due to its insulin-like properties.

類似化合物との比較

Synthalin can be compared with other similar compounds, such as:

Spermine: A polyamine involved in cellular metabolism.

Arginylglycylaspartic acid: A peptide with various biological functions.

Dibutylhexamethylenediamine: A compound with structural similarities to Synthalin.

Synthalin’s uniqueness lies in its specific structure and its historical use as an oral anti-diabetic drug. Unlike other compounds, Synthalin was specifically designed to mimic insulin’s effects while being orally administrable .

生物活性

Synthalin A (decamethylenediguanidine) is a compound that was explored primarily in the 1920s and 1930s as an oral anti-diabetic agent. Its biological activity is characterized by its hypoglycemic effects, particularly through its action on pancreatic alpha-cells, but it also presents significant toxicity issues. This article delves into the biological activity of this compound, examining its mechanisms, effects on various biological systems, and safety concerns supported by case studies and research findings.

This compound acts primarily by targeting pancreatic alpha-cells, which are responsible for glucagon secretion. The compound induces morphological changes in these cells, leading to hydropic degeneration and cytoplasmic vacuolation. These alterations result in decreased glucagon secretion, thereby lowering blood glucose levels over time.

Key Findings:

- Alpha-cell Damage : Studies have shown that this compound selectively disrupts the function of alpha-cells while sparing beta-cells, which are responsible for insulin production. This selective toxicity is crucial for its hypoglycemic effects .

- Glucagon Release : Initial exposure to this compound can lead to increased glucagon release due to cellular damage, which may cause transient hyperglycemia followed by a depletion of glycogen stores and subsequent hypoglycemia .

Toxicological Profile

Despite its potential benefits in managing diabetes, this compound has a troubling safety profile. Research indicates that it can cause significant liver and kidney damage, leading to adverse effects such as proteinuria and renal complications.

Toxicity Observations:

- Liver Damage : Studies indicated extensive hepatic injury associated with this compound administration, with reports suggesting that hypoglycemic effects might be partly due to impaired gluconeogenesis .

- Renal Complications : Histological examinations revealed renal damage following treatment with this compound, raising concerns about its long-term safety in diabetic patients .

Case Studies

Several clinical observations highlight the variable efficacy and safety of this compound in treating diabetes:

- Clinical Trials in Type 1 Diabetes : In early trials conducted by Elliot Joslin in 1927, patients experienced reductions in glycosuria and some were able to decrease their insulin doses significantly. However, responses varied widely among individuals, raising questions about the consistency of its efficacy .

- Animal Studies : Experiments on various animal models demonstrated species-specific responses to this compound. For instance, guinea pig islets showed increased glucagon release and subsequent necrosis when exposed to the compound .

- Historical Context : Despite initial enthusiasm for this compound as a treatment option for diabetes, the emergence of insulin therapy and reports of toxicity led to its decline in clinical use by the late 1930s .

Comparative Data Table

The following table summarizes key findings related to the biological activity and toxicity of this compound compared to other similar compounds:

| Compound | Hypoglycemic Effect | Alpha-cell Toxicity | Liver Toxicity | Kidney Toxicity |

|---|---|---|---|---|

| This compound | Yes | High | High | Moderate |

| Synthalin B | Yes | Moderate | Moderate | Low |

| Guanidine | Yes | Low | Low | Moderate |

特性

IUPAC Name |

2-[10-(diaminomethylideneamino)decyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28N6/c13-11(14)17-9-7-5-3-1-2-4-6-8-10-18-12(15)16/h1-10H2,(H4,13,14,17)(H4,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZZMUVKANAPKGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCN=C(N)N)CCCCN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

301-15-5 (di-hydrochloride) | |

| Record name | Synthalin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50911935 | |

| Record name | N,N'-Decane-1,10-diyldiguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50911935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111-23-9 | |

| Record name | N,N′′′-1,10-Decanediylbis[guanidine] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Synthalin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Decane-1,10-diyldiguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50911935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'''-1,10-decanediylbisguanidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.499 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,10-DIGUANIDINODECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZEA6Y34XYT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。